
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is an organic compound that features a benzene ring substituted with a 1,3-dithiane group and an alpha-methylbenzeneacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzeneacetic acid moiety. One common method involves the reaction of a benzeneacetic acid derivative with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-(1,3-Dithian-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
2-(1,3-Dithian-2-yl)indole: Contains a dithiane ring attached to an indole moiety.
Uniqueness: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is unique due to the presence of both the dithiane ring and the alpha-methylbenzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
43153-06-6 |
|---|---|
分子式 |
C13H16O2S2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
2-[4-(1,3-dithian-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O2S2/c1-9(12(14)15)10-3-5-11(6-4-10)13-16-7-2-8-17-13/h3-6,9,13H,2,7-8H2,1H3,(H,14,15) |
InChI 键 |
DNPGTDLVZYNMOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2SCCCS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


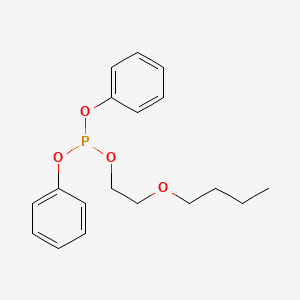
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
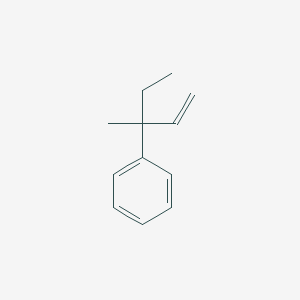
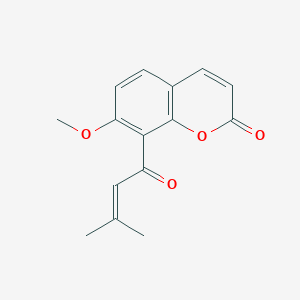
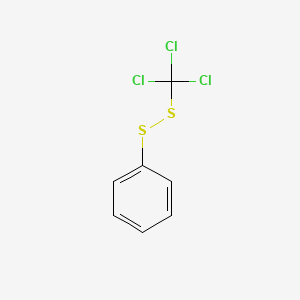
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
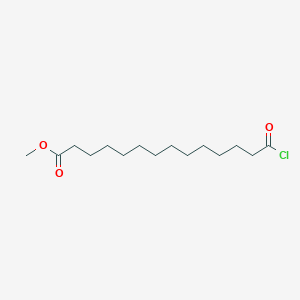
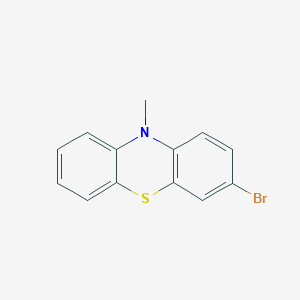
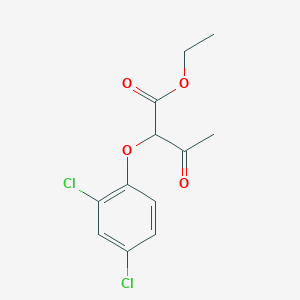
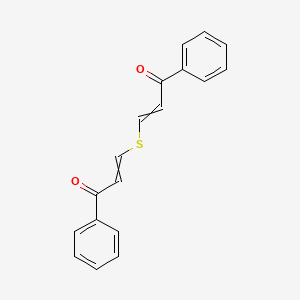
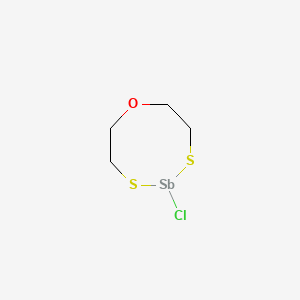
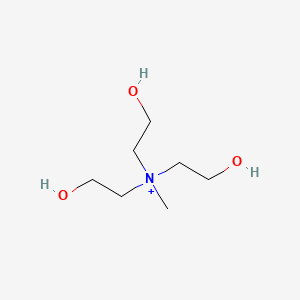
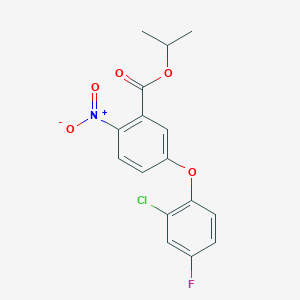
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
